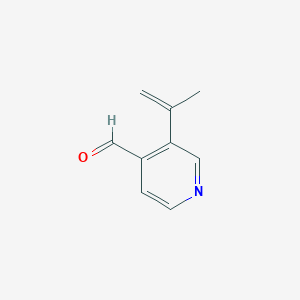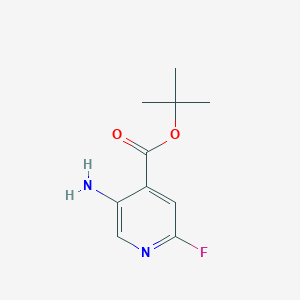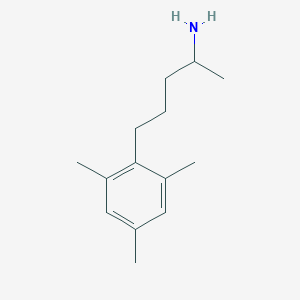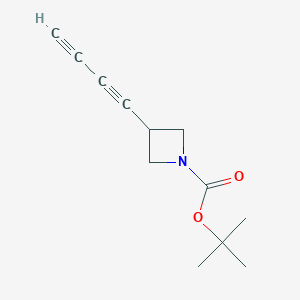![molecular formula C12H20Cl2N2O B15308737 [4-(Phenylamino)piperidin-4-yl]methanol dihydrochloride](/img/structure/B15308737.png)
[4-(Phenylamino)piperidin-4-yl]methanol dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[4-(Phenylamino)piperidin-4-yl]methanol dihydrochloride is a chemical compound with the molecular formula C12H20Cl2N2O. It is a derivative of piperidine, a six-membered heterocyclic compound containing one nitrogen atom.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [4-(Phenylamino)piperidin-4-yl]methanol dihydrochloride typically involves the reaction of piperidine derivatives with phenylamine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature and pressure, are optimized to achieve high yields and purity .
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale chemical reactors where the reactants are mixed and allowed to react under controlled conditions. The process may include steps such as purification and crystallization to obtain the final product in its pure form. The use of advanced technologies and equipment ensures the efficiency and safety of the production process .
Chemical Reactions Analysis
Types of Reactions
[4-(Phenylamino)piperidin-4-yl]methanol dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines. Substitution reactions can lead to a wide range of derivatives with different functional groups .
Scientific Research Applications
[4-(Phenylamino)piperidin-4-yl]methanol dihydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including its interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: The compound is used in the production of various chemical products and materials.
Mechanism of Action
The mechanism of action of [4-(Phenylamino)piperidin-4-yl]methanol dihydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are subjects of ongoing research .
Comparison with Similar Compounds
Similar Compounds
Piperidine: A basic six-membered heterocycle with one nitrogen atom.
Phenylpiperidine: A derivative of piperidine with a phenyl group attached.
Piperidin-4-ylmethanol: A piperidine derivative with a hydroxymethyl group at the 4-position.
Uniqueness
[4-(Phenylamino)piperidin-4-yl]methanol dihydrochloride is unique due to its specific structure, which combines a phenylamino group with a piperidin-4-ylmethanol backbone. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry .
Properties
Molecular Formula |
C12H20Cl2N2O |
|---|---|
Molecular Weight |
279.20 g/mol |
IUPAC Name |
(4-anilinopiperidin-4-yl)methanol;dihydrochloride |
InChI |
InChI=1S/C12H18N2O.2ClH/c15-10-12(6-8-13-9-7-12)14-11-4-2-1-3-5-11;;/h1-5,13-15H,6-10H2;2*1H |
InChI Key |
WIYADTPDXTZLRH-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCCC1(CO)NC2=CC=CC=C2.Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(8aS)-1H,3H,8H,8aH-azirino[1,2-b]isoquinoline](/img/structure/B15308662.png)
![{4-Ethyl-2-oxabicyclo[2.1.1]hexan-1-yl}methanamine](/img/structure/B15308669.png)



![2-{2,5-Diazabicyclo[2.2.2]octan-2-yl}ethan-1-ol](/img/structure/B15308724.png)





![1-[1-(Furan-2-yl)cyclohexyl]methanamine hydrochloride](/img/structure/B15308755.png)

![(2S,5R,6R)-6-Acetamido-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid](/img/structure/B15308771.png)
